molecular formula C13H25BO2 B14141527 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 126689-02-9

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14141527
CAS No.: 126689-02-9
M. Wt: 224.15 g/mol
InChI Key: UMRROQNCFAPXCN-GHMZBOCLSA-N
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Description

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the coupling of (1R,2R)-2-butylcyclopropylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst and a base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into different boron-containing derivatives.

    Substitution: It can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized boron compounds.

Scientific Research Applications

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy agents for cancer treatment.

    Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.

    Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but without the cyclopropyl group.

    Cyclopropylmethylboronic Acid: Similar cyclopropyl group but different boron-containing moiety.

Uniqueness

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, providing distinct reactivity and stability compared to other boron compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

CAS No.

126689-02-9

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-6-7-8-10-9-11(10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1

InChI Key

UMRROQNCFAPXCN-GHMZBOCLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CCCC

Origin of Product

United States

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